molecular formula C7H13Cl2N3O2 B2383450 NT-methyl-D-histidine dihydrochloride CAS No. 2137082-08-5

NT-methyl-D-histidine dihydrochloride

Cat. No.: B2383450
CAS No.: 2137082-08-5
M. Wt: 242.1
InChI Key: WODJFJZGWWJHNW-QYCVXMPOSA-N
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Description

NT-methyl-D-histidine dihydrochloride: is a derivative of histidine, an essential amino acid This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring in the histidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NT-methyl-D-histidine dihydrochloride typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: NT-methyl-D-histidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The methyl group on the nitrogen atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of NT-methyl-D-histidine.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: NT-methyl-D-histidine dihydrochloride is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of peptides and other bioactive compounds.

Biology: In biological research, this compound is used to study the role of histidine derivatives in enzymatic reactions and metabolic pathways. It is also employed in the investigation of protein-ligand interactions.

Medicine: this compound has potential therapeutic applications. It is studied for its effects on histamine receptors and its potential use in treating conditions such as allergies and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Comparison with Similar Compounds

    Histidine: The parent compound from which NT-methyl-D-histidine is derived.

    Methyl histidine: Another methylated derivative of histidine.

    Histidine methyl ester: A related compound with a methyl ester group.

Uniqueness: NT-methyl-D-histidine dihydrochloride is unique due to the specific position of the methyl group on the nitrogen atom of the imidazole ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODJFJZGWWJHNW-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137082-08-5
Record name (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride
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